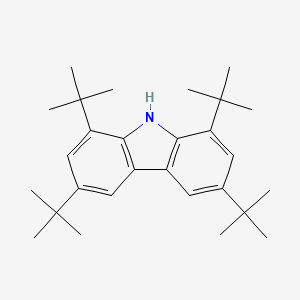

1,3,6,8-Tetratert-butyl-9H-carbazole

Description

Overview of Carbazole (B46965) Chemistry in Advanced Materials

Carbazole, a nitrogen-containing heterocyclic compound, forms the backbone of a versatile class of organic materials with significant applications in the field of advanced materials. researchgate.net Its rigid, planar tricyclic aromatic structure provides high thermal and chemical stability, which is a crucial attribute for durable electronic devices. researchgate.net The electron-rich nature of the carbazole nucleus, stemming from the nitrogen atom, facilitates efficient hole transport, making carbazole derivatives highly sought after as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and solar cells. researchgate.netmdpi.com

The chemistry of carbazoles allows for straightforward functionalization at various positions on the carbazole ring, enabling the fine-tuning of their electronic and photophysical properties. This adaptability has led to the development of a wide array of carbazole-based materials, including polymers and small molecules, that are integral components of modern optoelectronic devices. For instance, polyvinylcarbazole (PVK) is a well-known polymer used in photorefractive and light-emitting applications. In the realm of small molecules, derivatives of carbazole are extensively used as host materials for phosphorescent emitters in OLEDs, as well as sensitizers in dye-sensitized solar cells (DSSCs). researchgate.netmdpi.com The ability to modify the carbazole structure has been a key driver in the advancement of organic electronics, allowing for the creation of materials with tailored energy levels, charge carrier mobilities, and emission characteristics.

Significance of Steric Hindrance in Carbazole Scaffolds for Electronic and Optoelectronic Applications

By strategically attaching sterically demanding groups, such as tert-butyl substituents, to the carbazole core, it is possible to inhibit this close packing. This molecular engineering approach effectively isolates the chromophores from each other, thereby preserving their individual photophysical properties in the solid state. The result is often an enhancement of the material's quantum yield and improved device performance.

Furthermore, steric hindrance can influence the electronic properties of the carbazole unit. The bulky groups can twist the carbazole core relative to other parts of the molecule in more complex structures, which can affect the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tuning of the frontier molecular orbitals is essential for optimizing charge injection and transport within a device and for achieving desired emission colors in OLEDs. For example, in thermally activated delayed fluorescence (TADF) emitters, steric hindrance can help to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states, which is a key requirement for efficient reverse intersystem crossing.

The Chemical Compound: 1,3,6,8-Tetra-tert-butyl-9H-carbazole

The compound 1,3,6,8-Tetra-tert-butyl-9H-carbazole is a notable example of a highly sterically hindered carbazole derivative. The presence of four bulky tert-butyl groups at the 1, 3, 6, and 8 positions of the carbazole core significantly influences its physical and chemical properties.

While detailed research findings specifically on the synthesis, electronic, and photophysical properties of 1,3,6,8-Tetra-tert-butyl-9H-carbazole are limited in publicly available literature, its primary role appears to be as a bulky ligand in coordination chemistry. researchgate.net For instance, it has been utilized in the synthesis of potassium and magnesium complexes. researchgate.net The significant steric bulk provided by the four tert-butyl groups can be instrumental in stabilizing reactive metal centers and influencing the geometry of the resulting coordination compounds.

Given the extensive research on related sterically hindered carbazoles, such as 3,6-di-tert-butylcarbazole (B1356187), it is possible to infer some of the expected properties of the tetra-substituted analogue. The introduction of tert-butyl groups is known to increase the solubility of carbazole derivatives in organic solvents and to raise their glass transition temperatures, both of which are advantageous for the fabrication of solution-processed and amorphous thin-film devices. cmu.edu

The electronic properties are also expected to be modulated by the tert-butyl groups. While these alkyl groups are electron-donating, their primary effect is often steric. The impact of tert-butyl substituents on the photophysics of carbazole is generally a small increase in the Stokes shift. mdpi.com The fundamental absorption and emission characteristics of the carbazole chromophore are largely retained, but with modifications that prevent intermolecular interactions. mdpi.com

Detailed experimental data on the specific electronic and photophysical properties of 1,3,6,8-Tetra-tert-butyl-9H-carbazole, such as its absorption and emission spectra, quantum yield, and excited-state lifetimes, would require dedicated research studies. However, based on the principles of sterically hindered carbazoles, it is anticipated that this compound would exhibit properties beneficial for applications in advanced materials, primarily by mitigating aggregation effects and enhancing stability.

Interactive Data Table: Properties of Carbazole and Related Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|

| 1,3,6,8-Tetra-tert-butyl-9H-carbazole | 34601-54-2 | C28H41N | 391.64 |

| Carbazole | 86-74-8 | C12H9N | 167.21 |

| 3,6-Di-tert-butyl-9H-carbazole | 37500-95-1 | C20H25N | 279.42 |

| 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | Not readily available | C14H9Br4N | 510.85 |

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,6,8-tetratert-butyl-9H-carbazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H41N/c1-25(2,3)17-13-19-20-14-18(26(4,5)6)16-22(28(10,11)12)24(20)29-23(19)21(15-17)27(7,8)9/h13-16,29H,1-12H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVSGNPWPCZRNKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60337905 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34601-54-2 | |

| Record name | 1,3,6,8-Tetratert-butyl-9H-carbazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60337905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,6,8-Tetra-tert-butylcarbazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,3,6,8 Tetratert Butyl 9h Carbazole

Direct Functionalization Strategies for Highly Substituted Carbazoles

Direct functionalization of the carbazole (B46965) nucleus is an attractive approach for the synthesis of substituted derivatives in a single step. The Friedel-Crafts alkylation is a classic and widely used method for the introduction of alkyl groups onto aromatic rings.

A key method for the synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole involves the direct reaction of carbazole with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride. iaea.org This electrophilic substitution reaction proceeds by the in situ generation of the tert-butyl carbocation, which then attacks the electron-rich positions of the carbazole ring. The 3, 6, and 9 positions are the most electronically favored for substitution. However, to achieve full substitution at the 1, 3, 6, and 8 positions, forcing reaction conditions are often necessary to overcome the steric hindrance imposed by the bulky tert-butyl groups.

While a direct, single-step tetra-substitution is possible, the synthesis of the less substituted 3,6-di-tert-butyl-9H-carbazole is also well-established through Friedel-Crafts alkylation of carbazole with tert-butyl chloride. rsc.org This di-substituted carbazole can serve as a precursor for further functionalization.

Table 1: Direct Functionalization Approaches to Substituted Carbazoles

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| Carbazole | tert-butyl chloride, aluminum chloride | 1,3,6,8-Tetratert-butyl-9H-carbazole | Not specified in abstract | iaea.org |

| Carbazole | tert-butyl chloride, aluminum chloride | 3,6-Di-tert-butyl-9H-carbazole | Not specified | rsc.org |

Detailed experimental data such as specific solvent, temperature, and precise yield for the synthesis of this compound from the primary literature was not available in the searched resources.

Advanced Synthetic Techniques for Sterically Congested Systems

The synthesis of sterically hindered molecules like 1,3,6,8-tetra-tert-butyl-9H-carbazole often requires more advanced synthetic techniques that can overcome the challenges of steric repulsion and achieve regioselective functionalization. While a direct, one-pot synthesis of the target molecule has been reported, stepwise approaches and modern cross-coupling reactions offer alternative pathways.

One potential strategy involves the initial synthesis of a di-substituted carbazole, such as 3,6-di-tert-butyl-9H-carbazole, followed by the introduction of the remaining two tert-butyl groups at the 1 and 8 positions. This could be achieved through methods like directed ortho-metalation followed by alkylation, or through halogenation of the 1 and 8 positions and subsequent cross-coupling reactions. However, the direct C-H functionalization of the sterically hindered 1 and 8 positions of the carbazole nucleus remains a significant synthetic challenge. chim.it

Modern transition-metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of aromatic compounds. chim.ityoutube.com These methods can offer milder reaction conditions and greater functional group tolerance compared to classical methods. For the synthesis of highly substituted carbazoles, catalysts that can operate in sterically demanding environments are crucial. While specific applications of these advanced techniques for the direct synthesis of 1,3,6,8-tetra-tert-butyl-9H-carbazole are not extensively documented in the available literature, they represent a promising area for future research.

The development of synthetic routes to polysubstituted carbazoles is often driven by their potential applications in materials science and as ligands for organometallic chemistry. researchgate.net The bulky tert-butyl groups in 1,3,6,8-tetra-tert-butyl-9H-carbazole can impart unique electronic and steric properties, making it a target of interest for these fields.

Electronic Structure and Spectroscopic Properties of 1,3,6,8 Tetratert Butyl 9h Carbazole

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental application of molecular orbital theory used to describe and predict chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy and distribution of these orbitals are crucial for understanding a molecule's potential in electronic applications.

For a typical carbazole (B46965) molecule, the HOMO is distributed across the π-conjugated system, with significant contributions from the nitrogen atom and the aromatic rings. The LUMO is similarly delocalized over the aromatic framework. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key parameter that correlates with the molecule's electronic transitions and stability.

Table 1: Expected Effects of Tert-Butyl Substitution on Frontier Orbitals

| Molecular Orbital | Effect of Four Tert-Butyl Groups | Consequence for Electronic Properties |

|---|---|---|

| HOMO | Energy level is raised (destabilized). | Enhanced electron-donating ability; lower ionization potential. |

| LUMO | Minor change in energy level. | Primarily affected by the HOMO shift. |

| HOMO-LUMO Gap | Decreased compared to unsubstituted carbazole. | Red-shift in absorption and emission spectra. |

Spectroscopic Characterization and Interpretation

Spectroscopic methods provide invaluable insight into the molecular structure of 1,3,6,8-Tetratert-butyl-9H-carbazole.

NMR Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's C2v symmetry. Two distinct signals would be anticipated for the aromatic protons at the C2/C7 and C4/C5 positions. For comparison, in 1,3,6,8-tetrabromo-9-ethyl-9H-carbazole, the aromatic protons appear as doublets at 7.92 ppm and 7.69 ppm. nih.gov The strong shielding effect of the tert-butyl groups would likely shift these proton signals in this compound upfield. A sharp singlet with a large integration value would correspond to the 36 protons of the four equivalent tert-butyl groups, likely appearing around 1.4-1.5 ppm. A broad singlet for the N-H proton would also be expected, its chemical shift being solvent-dependent.

¹³C NMR: The carbon spectrum would reflect the molecule's symmetry. Distinct signals would be present for the substituted (C1/C3/C6/C8) and unsubstituted (C2/C7, C4/C5) aromatic carbons, as well as the quaternary carbons of the carbazole core. The tert-butyl groups would show two signals: one for the quaternary carbon and one for the methyl carbons. In related N-phenyl carbazoles, aromatic carbons appear in the 109-141 ppm range. rsc.org

UV-Visible Spectroscopy: The UV-Vis absorption spectrum of carbazoles is characterized by strong π-π* transitions. researchgate.net The parent carbazole shows absorption bands around 323 nm and 336 nm. nist.gov The addition of alkyl groups typically causes a bathochromic (red) shift in these absorption bands. A study on 3,6-di-tert-butylcarbazole (B1356187) shows these characteristic absorption peaks at slightly longer wavelengths compared to carbazole. mdpi.com Therefore, this compound is expected to exhibit its primary absorption bands at wavelengths longer than 340 nm due to the cumulative electron-donating effect of the four tert-butyl groups, which reduces the HOMO-LUMO gap. mdpi.com

Table 2: Comparison of Spectroscopic Data for Carbazole Derivatives

| Compound | Technique | Key Spectral Features (λmax or δ) | Reference |

|---|---|---|---|

| Carbazole | UV-Vis (in ethanol) | 323 nm, 336 nm | nist.gov |

| 3,6-Di-tert-butylcarbazole | UV-Vis (in n-heptane) | 332 nm, 347 nm | mdpi.com |

| 1,3,6,8-Tetrabromo-9-ethyl-9H-carbazole | ¹H NMR (in CDCl₃) | 7.92 ppm (d), 7.69 ppm (d) | nih.gov |

| This compound | UV-Vis | Expected >347 nm | Inferred |

| This compound | ¹H NMR | Expected aromatic signals < 7.7 ppm; tert-butyl ~1.4 ppm | Inferred |

Photophysical Properties

The photophysical properties, such as fluorescence and phosphorescence, are directly linked to the electronic structure. Carbazole and its derivatives are known for their use as blue-light emitting materials in organic light-emitting diodes (OLEDs). mdpi.com

Fluorescence: Carbazole compounds typically exhibit strong fluorescence. Upon excitation into their absorption bands, they relax to the lowest excited singlet state (S₁) and then emit a photon to return to the ground state (S₀). The emission of 3,6-di-tert-butylcarbazole in various organic solvents occurs in the 330–420 nm range. mdpi.com Given the expected red-shift in absorption for this compound, its fluorescence emission is also predicted to be red-shifted compared to the di-substituted analogue.

Stokes Shift: The Stokes shift is the difference in energy (or wavelength) between the absorption maximum and the emission maximum. The tert-butyl substituents in 3,6-di-tert-butylcarbazole lead to a small increase in the Stokes shift compared to unsubstituted carbazole. mdpi.com This trend is likely to continue, with this compound potentially showing a slightly larger Stokes shift due to greater geometric relaxation in the excited state, facilitated by the bulky substituents.

Quantum Yield: The fluorescence quantum yield measures the efficiency of the emission process. For 3,6-di-tert-butylcarbazole derivatives, high quantum yields have been reported, with some luminophores showing emission in the 400-600 nm range. researchgate.net The bulky tert-butyl groups in the 1,3,6,8-positions can effectively suppress non-radiative decay pathways caused by intermolecular π–π interactions and aggregation, which often quench fluorescence. ossila.com This steric isolation could lead to a high fluorescence quantum yield for this compound in both solution and the solid state.

Table 3: Photophysical Properties of Carbazole and a Di-substituted Derivative

| Property | Carbazole (in n-heptane) | 3,6-Di-tert-butylcarbazole (in n-heptane) | Expected for this compound |

|---|---|---|---|

| Absorption Max (S₀→S₁) | 331 nm | 347 nm | Red-shifted (>347 nm) |

| Emission Max (S₁→S₀) | 348 nm | 363 nm | Red-shifted (>363 nm) |

| Stokes Shift | ~1300 cm⁻¹ | ~1230 cm⁻¹ | Similar or slightly larger |

| Fluorescence Quantum Yield | ~0.42 | High (specific value varies with derivative) | Expected to be high due to steric protection |

Data for Carbazole and 3,6-Di-tert-butylcarbazole adapted from reference mdpi.com.

Electrochemical Behavior and Charge Transport in 1,3,6,8 Tetratert Butyl 9h Carbazole Systems

Redox Potentials and Electrochemical Reversibility

The redox behavior of carbazole (B46965) derivatives is a key factor in determining their suitability for various electronic applications, such as in organic light-emitting diodes (OLEDs) and as photoreductants. The introduction of bulky tert-butyl groups at the 1, 3, 6, and 8 positions of the carbazole nucleus has a profound impact on its electrochemical properties.

Cyclic voltammetry is a standard technique used to investigate the redox potentials and electrochemical reversibility of these compounds. While specific cyclic voltammetry data for 1,3,6,8-tetra-tert-butyl-9H-carbazole is not extensively documented in publicly available literature, the general principles of carbazole electrochemistry provide a strong framework for understanding its behavior. The oxidation of the carbazole moiety typically involves the removal of an electron from the nitrogen atom, forming a radical cation. The stability and reversibility of this process are crucial for many applications.

In unsubstituted or less sterically hindered carbazoles, the radical cation can undergo dimerization or other follow-up reactions, leading to irreversibility in the electrochemical process. nsf.gov The presence of bulky substituents, such as tert-butyl groups at the 1, 3, 6, and 8 positions, is a well-established strategy to sterically protect the carbazole core. This steric hindrance is expected to prevent dimerization of the radical cation, thereby enhancing the electrochemical reversibility.

For comparison, studies on related di-tert-butylcarbazole derivatives show reversible or quasi-reversible oxidation processes. The exact redox potential is influenced by the position of the substituents and the experimental conditions (e.g., solvent, electrolyte). The introduction of electron-donating alkyl groups like tert-butyl is generally expected to lower the oxidation potential, making the compound easier to oxidize.

A review of the electrochemical properties of various carbazole derivatives reveals a wide range of oxidation potentials, underscoring the tunability of this class of compounds. researchgate.net For instance, the oxidation potentials can be significantly altered by the introduction of different functional groups at various positions on the carbazole ring.

| Compound Family | Typical First Oxidation Potential (V vs. reference electrode) | Electrochemical Reversibility |

| Unsubstituted Carbazole | Higher | Often irreversible due to dimerization |

| Di-tert-butylcarbazoles | Lower than unsubstituted | Generally improved reversibility |

| 1,3,6,8-Tetra-tert-butyl-9H-carbazole | Expected to be relatively low | Expected to be high |

Hole Transporting Properties

Carbazole derivatives are renowned for their excellent hole-transporting capabilities, making them integral components in the hole transport layers (HTLs) of OLEDs and other organic electronic devices. The efficiency of hole transport is quantified by hole mobility, which describes the ease with which positive charge carriers (holes) can move through the material under the influence of an electric field.

The molecular structure, particularly the intermolecular interactions and the degree of molecular packing in the solid state, dictates the hole transport properties. The bulky tert-butyl groups in 1,3,6,8-tetra-tert-butyl-9H-carbazole play a dual role. On one hand, they enhance the solubility and processability of the material. On the other hand, the significant steric hindrance can influence the solid-state packing, which in turn affects the intermolecular electronic coupling and, consequently, the hole mobility.

While direct measurements of the hole mobility for 1,3,6,8-tetra-tert-butyl-9H-carbazole are not found in the reviewed literature, studies on other carbazole-based materials provide insights. The hole mobility in carbazole-based systems can vary over several orders of magnitude depending on the specific molecular structure and the morphology of the thin film. For amorphous films, hole transport occurs via a hopping mechanism between adjacent carbazole moieties. The rate of hopping is sensitive to the distance and relative orientation of these moieties.

Applications of 1,3,6,8 Tetratert Butyl 9h Carbazole in Organic Electronics and Advanced Materials

Organic Light-Emitting Diodes (OLEDs)

Carbazole-based materials are cornerstones in OLED technology, frequently employed as host materials for phosphorescent emitters, hole-transporting layers, and fluorescent emitters. mdpi.commagtech.com.cn The key to their success lies in their high triplet energy, good hole transport capability, and thermal stability. mdpi.comresearchgate.net Functionalization, particularly with bulky groups like tert-butyls, is a common strategy to enhance material properties. For instance, introducing tert-butyl groups at the 3 and 6 positions can improve solubility, raise the glass-transition temperature, and disrupt intermolecular π–π stacking, which helps to prevent aggregation-caused quenching and improve device stability. rsc.orgossila.com

However, the direct application of 1,3,6,8-Tetra-tert-butyl-9H-carbazole itself as a primary component in OLEDs is not extensively documented in mainstream research. The extreme steric hindrance provided by four tert-butyl groups, especially at the 1 and 8 positions, may pose challenges for the efficient intermolecular charge transport required in typical OLED device architectures. This steric crowding could hinder the close molecular packing that is often beneficial for charge mobility in organic semiconductor films. While derivatives with fewer tert-butyl groups are common, the tetra-substituted version appears to be less explored for these specific optoelectronic applications. researchgate.netresearchgate.net

Organic Semiconductors (OSCs)

The field of organic semiconductors (OSCs) relies on π-conjugated molecules that can efficiently transport charge. Carbazole (B46965) derivatives are a prominent class of p-type (hole-transporting) organic semiconductors. mdpi.com The electronic properties and solid-state packing of these molecules are critical to their performance in devices like Organic Thin-Film Transistors (OTFTs).

The introduction of tert-butyl groups is a known method to modify the properties of organic semiconductors. These groups can enhance solubility and environmental stability. Blocking the electrochemically active 3 and 6 positions on the carbazole core with tert-butyl groups can prevent the dimerization of radical cations, leading to improved electrochemical stability. rsc.orgossila.com Research on compounds like 2,7-di-tert-butylcarbazole has shown that the bulky substituents can influence molecular arrangement and, consequently, charge-transport properties. While general carbazole-based polymers are widely studied for their semiconducting properties researchgate.net, specific data on the performance of 1,3,6,8-Tetra-tert-butyl-9H-carbazole in OSC devices is scarce. The significant steric hindrance might lead to amorphous film morphologies with potentially lower charge mobility compared to more planar or systematically structured carbazole derivatives.

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs)

Covalent Organic Frameworks (COFs) and Conjugated Microporous Polymers (CMPs) are classes of porous crystalline polymers with extended π-conjugation, making them suitable for applications in gas storage, catalysis, and sensing. nih.govsemanticscholar.org Carbazole is a popular building block for these materials due to its rigid, electron-rich nature and the ability to be functionalized at multiple positions. nih.gov For example, CMPs have been synthesized via the cross-coupling of monomers like 1,3,6,8-tetrabromo-9H-carbazole, demonstrating the utility of the tetra-functionalized carbazole core in creating porous networks. nih.gov

While 1,3,6,8-Tetra-tert-butyl-9H-carbazole is not typically used as a primary monomer for building the framework itself (as the tert-butyl groups are not reactive handles for polymerization), the principle of using bulky substituents is relevant. Incorporating tert-butyl groups into CMPs has been shown to be an effective strategy for creating hyperbranched, soluble polymers, which addresses the common issue of insolubility in these highly cross-linked materials. nih.gov The steric bulk of the tetra-tert-butyl carbazole unit could be envisioned as a non-polymerizable component within a framework to control pore size or to impart specific host-guest properties, although specific examples of this are not widely reported.

Coordination Chemistry and Main Group Element Stabilization

The most prominent and well-documented application of 1,3,6,8-Tetra-tert-butyl-9H-carbazole is in the field of coordination chemistry, where it serves as an exceptionally bulky ligand. After deprotonation of the N-H group, the resulting 1,3,6,8-tetra-tert-butylcarbazol-9-yl anion is used to stabilize highly reactive, low-coordinate metal centers, particularly from the s-block and main group elements.

The steric bulk provided by the four tert-butyl groups, especially those at the 1 and 8 positions, creates a sterically demanding pocket around the nitrogen donor atom. This unique feature forces the coordinated metal cation to position itself below the plane of the carbazolyl ligand, favoring a multi-hapto π-complex formation rather than a simple σ-bond. nih.gov This has been instrumental in the synthesis and stabilization of unusual chemical species. For instance, this ligand has been successfully used to synthesize and structurally characterize complexes with alkali metals and alkaline earth metals. nih.gov

Research has demonstrated the use of the 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand in the synthesis of potassium and magnesium complexes. nih.gov The reaction of its potassium salt with magnesium iodide yields a Hauser base, 1,3,6,8-tBu₄carbMgI(THF)₂, showcasing its utility in organometallic synthesis. nih.gov Furthermore, its significant steric shielding has been employed to stabilize reactive main group species, a challenging task in inorganic chemistry. researchgate.net The ligand's flexible yet high bulkiness and electronic non-innocence make it suitable for a wide range of applications in both main-group and transition-metal chemistry.

Table 1: Selected Metal Complexes of 1,3,6,8-tetra-tert-butylcarbazol-9-yl This table summarizes representative metal complexes synthesized using the 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand, highlighting its role in coordination chemistry.

| Complex Name | Metal Center | Key Structural Feature | Reference |

|---|---|---|---|

| (1,3,6,8-tBu₄carb)K(THF)₄ | Potassium (K) | The potassium cation is coordinated by the carbazolyl ligand and four tetrahydrofuran (B95107) (THF) molecules. | nih.gov |

| 1,3,6,8-tBu₄carbMgI(THF)₂ | Magnesium (Mg) | A Hauser base (organomagnesium compound) where the magnesium iodide is stabilized by the bulky carbazolyl ligand and two THF molecules. | nih.gov |

| [(Bu₄tCarb)Ln(μ₂-I)₂]₃ | Yttrium (Y), Dysprosium (Dy) | A cyclic trinuclear structure formed with rare-earth metals, where metal cations are connected by bridging iodide ligands. | researchgate.net |

Theoretical and Computational Studies of 1,3,6,8 Tetratert Butyl 9h Carbazole

Quantum Chemical Calculations for Electronic and Photophysical Properties

Quantum chemical calculations have been instrumental in elucidating the electronic and photophysical characteristics of 1,3,6,8-tetra-tert-butyl-9H-carbazole. These studies often focus on how the bulky tert-butyl substituents influence the electronic structure of the carbazole (B46965) core.

The introduction of four tert-butyl groups significantly impacts the molecule's frontier molecular orbitals (HOMO and LUMO). DFT calculations have been used to model the electronic structure of the 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand in the context of its coordination complexes. nih.gov These calculations reveal that the steric hindrance from the tert-butyl groups in the 1 and 8 positions forces a multi-hapto coordination mode in its metal complexes, suggesting a delocalized π-system. nih.gov

While specific photophysical data for the standalone molecule is not extensively reported in dedicated studies, related research on other carbazole derivatives provides a framework for understanding its potential properties. For instance, studies on 3,6-di-tert-butyl-9H-carbazole derivatives show that they exhibit fluorescence in the 400-600 nm range with high quantum yields. The bulky tert-butyl groups are known to disrupt intermolecular π–π stacking, which can lead to enhanced fluorescence in the solid state by preventing aggregation-caused quenching. It is plausible that the four tert-butyl groups in 1,3,6,8-tetratert-butyl-9H-carbazole would further enhance this effect.

The electronic properties of carbazole derivatives are tunable through substitution. The electron-donating nature of the alkyl (tert-butyl) groups in 1,3,6,8-tetra-tert-butyl-9H-carbazole is expected to raise the HOMO energy level, which is a critical parameter for its application as a hole-transport material in electronic devices. mdpi.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While specific molecular dynamics simulation studies focused solely on the conformational analysis and intermolecular interactions of 1,3,6,8-tetra-tert-butyl-9H-carbazole are not widely available, insights can be drawn from structural studies of its metal complexes.

The crystal structures of potassium and magnesium complexes of the 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand reveal significant information about its conformational preferences. nih.gov The steric clash between the tert-butyl groups at the 1 and 8 positions with any substituent at the 9-position would lead to a distorted geometry. In its metal complexes, the metal cation is pushed below the plane of the carbazole ring system, leading to a "half-sandwich" conformation. nih.gov This indicates a high degree of conformational rigidity imposed by the bulky substituents.

The intermolecular interactions of 1,3,6,8-tetra-tert-butyl-9H-carbazole are dominated by van der Waals forces due to the large alkyl groups. The tert-butyl groups effectively shield the π-system of the carbazole core, preventing close intermolecular packing and π–π stacking interactions. This steric shielding is a deliberate design strategy in many organic electronic materials to achieve high solubility and stable amorphous films.

Prediction of Charge Transport Parameters and Reorganization Energies

The prediction of charge transport parameters, such as reorganization energy, is crucial for evaluating the potential of a material in organic electronics. The reorganization energy (λ) is a key parameter in the Marcus theory of electron transfer and represents the energy required for the geometric relaxation of a molecule upon gaining or losing a charge. A lower reorganization energy is generally desirable for efficient charge transport.

While direct calculations of the reorganization energy for 1,3,6,8-tetra-tert-butyl-9H-carbazole are not explicitly detailed in the available literature, studies on related carbazole derivatives provide valuable benchmarks. For instance, DFT calculations on carbazole and its benzocarbazole isomers have been performed to determine their reorganization energies for hole (λh) and electron (λe) transport. These studies show that the molecular structure has a significant impact on these values.

The bulky tert-butyl groups in 1,3,6,8-tetra-tert-butyl-9H-carbazole are expected to influence its reorganization energy. The steric hindrance can restrict the geometric changes that occur upon ionization, potentially leading to a lower reorganization energy. Carbazole derivatives are well-known for their excellent hole-transporting properties, and the introduction of electron-donating tert-butyl groups is a common strategy to further enhance this characteristic. mdpi.com The high steric bulk of the 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand has been noted for its ability to stabilize reactive species, a property that is also beneficial for creating stable charge-transporting materials. researchgate.net

Future Perspectives and Emerging Research Directions

Rational Design of Next-Generation Sterically Hindered Carbazole (B46965) Derivatives

The future of sterically hindered carbazoles lies in the rational design of new derivatives that fine-tune their properties for specific functions. The 1,3,6,8-tetratert-butyl-9H-carbazole framework is an excellent starting point for this endeavor. The bulky tert-butyl groups provide significant steric protection, a desirable feature for stabilizing reactive chemical species. researchgate.net Research has shown that carbazole-based ligands with sterically demanding substituents are effective in stabilizing reactive main group elements. researchgate.net

Future design strategies will likely focus on several key areas:

Ligand Flexibility and Coordination: The development of new N-heterocyclic carbene (NHC) ligands has been a major focus in organometallic chemistry. nsf.gov The design of sterically-hindered, wingtip-flexible ligands allows the molecule to adapt to the steric and electronic environment of a metal center. nsf.gov Applying this concept to the this compound skeleton could lead to novel pincer-type ligands. acs.org These pincer ligands can offer enhanced stability to the chelated entity and enable unique reactivity through ligand-metal cooperation. acs.org

Targeted Functionalization: The carbazole nucleus is an effective electron-donating chromophore, making it suitable for creating fluorescent probes. nih.gov Future work could involve the selective introduction of functional groups onto the this compound core to create highly sensitive and selective sensors for biological or environmental monitoring. nih.govnih.gov For instance, derivatives could be designed for the specific detection of G-quadruplex DNA, which is relevant for developing anticancer drug candidates. nih.gov

Modulating Electronic Properties: The electrical, electrochemical, and optical properties of carbazoles are highly tunable. magtech.com.cn By synthesizing derivatives of this compound with various electron-donating or electron-withdrawing groups, researchers can precisely control the HOMO/LUMO energy levels. mdpi.com This is crucial for developing advanced materials for organic light-emitting diodes (OLEDs), particularly in creating efficient blue emitters. magtech.com.cn

The table below outlines potential design strategies for next-generation sterically hindered carbazole derivatives based on the this compound scaffold.

| Design Strategy | Objective | Potential Application | Key Reference Insights |

|---|---|---|---|

| Introduction of Pincer Arms (LNL-type ligands) | Create stable organometallic complexes with tailored reactivity. | Homogeneous Catalysis, Small Molecule Activation | Harnesses the stabilizing effect of the pincer framework with the unique electronic properties of the carbazole backbone. acs.org |

| Attachment of Fluorophores | Develop "turn-on" fluorescent probes with high quantum yields. | Bioimaging, Cellular Sensing, G-quadruplex DNA detection | The carbazole core acts as an excellent π-conjugated scaffold and electron donor for fluorescence applications. nih.gov |

| Functionalization with Electroactive Groups | Tune redox potentials and energy levels for charge transport. | OLEDs, Organic Photovoltaics, Energy Storage | Carbazole derivatives are promising as photoelectric functional materials due to their tunable properties. magtech.com.cnmdpi.com |

| Synthesis of Macrocycles | Create host molecules for selective anion or cation binding. | Anion Sensing, Ion Transport | Carbazole-based macrocycles can be designed for strong and selective binding of specific ions like fluoride (B91410) or chloride. researchgate.net |

Integration of this compound in Hybrid Materials and Composites

Hybrid materials, which are combinations of different classes of materials at the molecular or nanoscale level, offer properties that are often superior to their individual components. The integration of this compound into such systems is a promising avenue for creating advanced functional materials.

One major area of interest is in the development of polymer composites . Carbazole-containing polymers have attracted significant attention for their use as luminophores, in organic electronics, and as energy storage materials. mdpi.com The bulky tert-butyl groups of this compound can be exploited to influence the morphology and prevent aggregation-induced quenching when dispersed in a polymer matrix. For example, carbazole derivatives have been blended with polymers like poly(methyl methacrylate) (PMMA) to create thin films for optoelectronic studies. This approach allows for the investigation of the intrinsic photophysical properties of the carbazole unit in a solid-state environment while minimizing intermolecular interactions that can be detrimental to performance.

Another form of hybrid material involves the creation of organometallic complexes . The 1,3,6,8-tetra-tert-butylcarbazol-9-yl ligand has been successfully used to synthesize potassium and magnesium complexes. researchgate.net These molecular hybrids combine the properties of the organic carbazole ligand with an inorganic metal center, opening pathways to new catalytic or reactive materials. The steric bulk provided by the tetra-tert-butyl substitution pattern is crucial for stabilizing these complexes. researchgate.net

Future research will likely explore:

Carbazole-Based Porous Materials: The synthesis of porous coordination cages using carbazole-dicarboxylate ligands has been reported as a way to create materials with high thermal stability and surface area. rsc.org Adapting this compound as a building block for metal-organic frameworks (MOFs) or porous organic polymers (POPs) could lead to materials with tailored porosity for gas storage, separation, or heterogeneous catalysis.

Hybrid Perovskite Solar Cells: Carbazole derivatives are widely used as hole-transporting materials in perovskite solar cells. The bulky nature of this compound could be advantageous in forming a stable and efficient interface layer, potentially improving device longevity and performance.

Exploration of Novel Applications Beyond Current Scope

The unique steric and electronic profile of this compound makes it a candidate for applications beyond its current use in fundamental organometallic chemistry and materials science.

Emerging areas of research for carbazole derivatives that could be extended to this specific compound include:

Energy Storage: Carbazole-based polymers and molecules are being investigated for use in energy storage applications, such as high-voltage Li-Ion batteries. mdpi.com Derivatives like 3,6-dicyanocarbazole have been proposed as redox shuttles to protect batteries from overcharging. mdpi.com The stability imparted by the tert-butyl groups could make derivatives of this compound suitable for developing robust, high-potential redox-active materials for next-generation batteries.

Pharmacology and Biomedicine: Carbazole scaffolds are present in numerous natural products and have been studied for a wide range of biological activities, including anticancer, antimicrobial, and neuroprotective effects. nih.gov Specifically, carbazole derivatives have been shown to act as anticancer agents by targeting DNA-dependent enzymes like topoisomerases. nih.gov The bulky substituents of this compound could be used to design molecules with high selectivity for specific biological targets, such as G-quadruplex DNA, which is implicated in cancer. nih.gov

Advanced Photonics and Optoelectronics: The carbazole ring system is a well-known building block for materials used in organic light-emitting diodes (OLEDs). magtech.com.cnnih.gov While much work has focused on 3,6- and 2,7-linked carbazoles, the unique substitution pattern of this compound could offer new possibilities for controlling molecular packing and electronic coupling in thin films, potentially leading to more efficient and stable blue-emitting materials. magtech.com.cn

The table below summarizes emerging application areas for carbazole derivatives that represent future research directions for this compound.

| Emerging Application Area | Specific Role/Function | Rationale for this compound | Key Reference Insights |

|---|---|---|---|

| Energy Storage | Redox shuttles or active materials in high-voltage batteries. | High stability from tert-butyl groups could lead to robust, high-potential materials. | Carbazole derivatives are being explored for Li-Ion batteries and as redox mediators. mdpi.com |

| Biomedical Probes | Fluorescent ligands for targeting and visualizing G-quadruplex DNA. | The sterically hindered scaffold can be functionalized to create highly selective probes. | Carbazoles are used as fluorescent turn-on probes for monitoring cellular G4 structures. nih.gov |

| Anticancer Agents | Inhibitors of key cellular targets like topoisomerases or G-quadruplexes. | The unique shape could confer high target specificity, a key for drug development. | Carbazole ligands can suppress c-MYC expression and induce apoptosis in cancer cells. nih.gov |

| Photocatalysis | Scaffold for photo/electrocatalysts. | The robust and electronically tunable carbazole core is ideal for catalyst design. | Carbazoles are of interest as photo/electrocatalysts and redox mediators. mdpi.com |

Q & A

Q. How can researchers investigate the biological activity of this compound, given its limited solubility in aqueous media?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.